5-bromo-N-(oxan-4-yl)pyridin-2-amine
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Overview
Description
5-bromo-N-(oxan-4-yl)pyridin-2-amine is a chemical compound with the molecular formula C11H15BrN2O It is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and an oxan-4-yl group attached to the nitrogen atom at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(oxan-4-yl)pyridin-2-amine typically involves the bromination of pyridin-2-amine followed by the introduction of the oxan-4-yl group. One common method involves the reaction of pyridin-2-amine with bromine in the presence of a suitable solvent to yield 5-bromo-pyridin-2-amine. This intermediate is then reacted with oxan-4-yl chloride in the presence of a base such as triethylamine to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(oxan-4-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are employed.
Major Products Formed
Substitution Reactions: Formation of various substituted pyridin-2-amines.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of piperidine derivatives.
Scientific Research Applications
5-bromo-N-(oxan-4-yl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(oxan-4-yl)pyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and the oxan-4-yl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-4-(pyridin-2-yl)pyridin-2-amine
- 5-bromo-2-(oxan-4-yl)pyridine
- 5-bromo-2-(oxan-4-yl)pyrimidine
Uniqueness
5-bromo-N-(oxan-4-yl)pyridin-2-amine is unique due to the specific arrangement of the bromine atom and the oxan-4-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H13BrN2O |
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Molecular Weight |
257.13 g/mol |
IUPAC Name |
5-bromo-N-(oxan-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H13BrN2O/c11-8-1-2-10(12-7-8)13-9-3-5-14-6-4-9/h1-2,7,9H,3-6H2,(H,12,13) |
InChI Key |
VZLKDFMHSQYNGH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=NC=C(C=C2)Br |
Origin of Product |
United States |
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